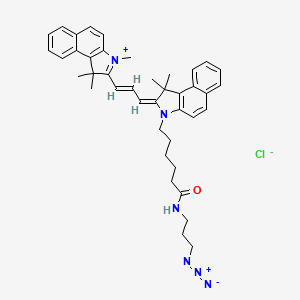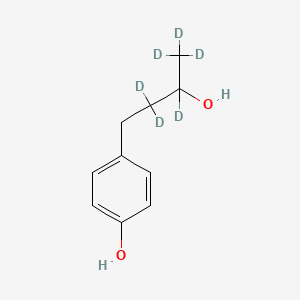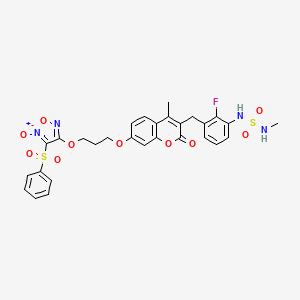
Mek-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mek-IN-5 is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK), a key component of the Ras-Raf-MEK-ERK signaling pathway. This pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Mek-IN-5 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through cyclization reactions, followed by functional group modifications to enhance potency and selectivity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and process intensification are often employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: Mek-IN-5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within this compound.
Substitution: this compound can undergo substitution reactions to introduce different substituents, enhancing its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties .
Aplicaciones Científicas De Investigación
Mek-IN-5 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the MEK signaling pathway and its role in various cellular processes.
Biology: Employed in cell culture studies to investigate the effects of MEK inhibition on cell proliferation and survival.
Medicine: Explored as a potential therapeutic agent for treating cancers with dysregulated MEK activity, such as melanoma and non-small cell lung cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the MEK pathway
Mecanismo De Acción
Mek-IN-5 exerts its effects by selectively inhibiting MEK1 and MEK2, key kinases in the Ras-Raf-MEK-ERK signaling pathway. By binding to the MEK enzymes, this compound prevents their activation and subsequent phosphorylation of ERK1/2. This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells. The selectivity of this compound is due to its binding to a unique site near the ATP binding pocket of MEK, ensuring high specificity .
Comparación Con Compuestos Similares
Trametinib: Another MEK inhibitor used in cancer therapy.
Cobimetinib: A selective MEK inhibitor with applications in melanoma treatment.
Selumetinib: Used in the treatment of neurofibromatosis type 1 and other cancers.
Uniqueness of Mek-IN-5: this compound stands out due to its high potency and selectivity for MEK1 and MEK2. Its unique binding site ensures minimal off-target effects, making it a promising candidate for therapeutic applications. Additionally, this compound has shown efficacy in preclinical studies, highlighting its potential as a valuable tool in cancer research and treatment .
Propiedades
Fórmula molecular |
C29H27FN4O10S2 |
|---|---|
Peso molecular |
674.7 g/mol |
Nombre IUPAC |
7-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]-3-[[2-fluoro-3-(methylsulfamoylamino)phenyl]methyl]-4-methylchromen-2-one |
InChI |
InChI=1S/C29H27FN4O10S2/c1-18-22-13-12-20(41-14-7-15-42-27-28(34(36)44-32-27)45(37,38)21-9-4-3-5-10-21)17-25(22)43-29(35)23(18)16-19-8-6-11-24(26(19)30)33-46(39,40)31-2/h3-6,8-13,17,31,33H,7,14-16H2,1-2H3 |
Clave InChI |
CDBIMQWJMSNOMN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-])CC5=C(C(=CC=C5)NS(=O)(=O)NC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-methoxy-4-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] N-methyl-N-[2-[methyl-[3-methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoyl]amino]ethyl]carbamate](/img/structure/B12412457.png)
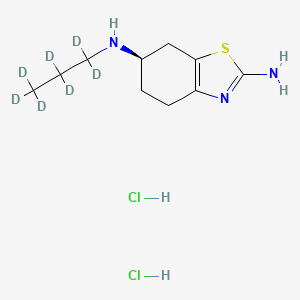
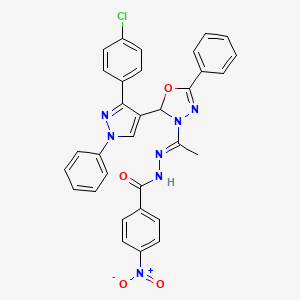
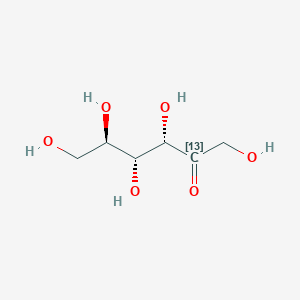
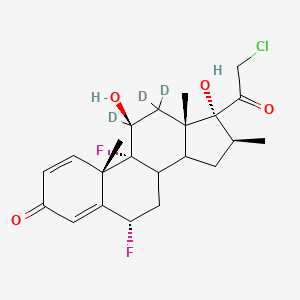
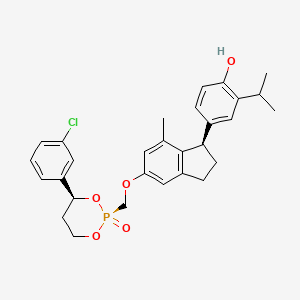
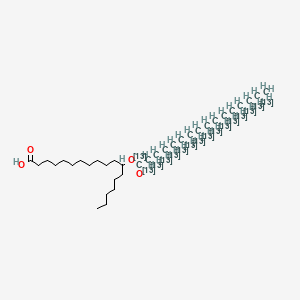
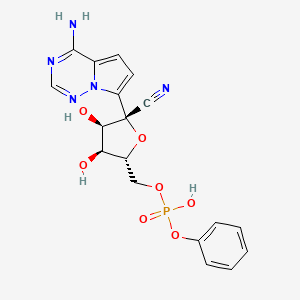
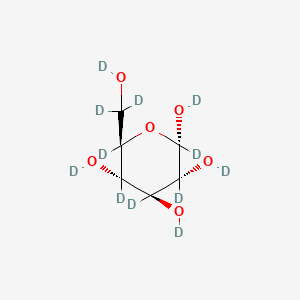
![triazanium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(11,11,12,12-tetradeuteriohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12412520.png)
